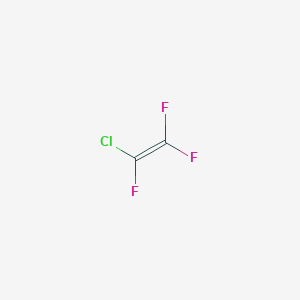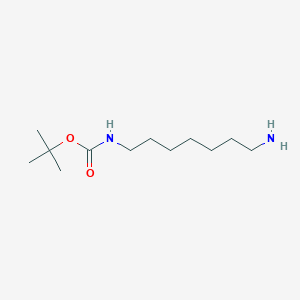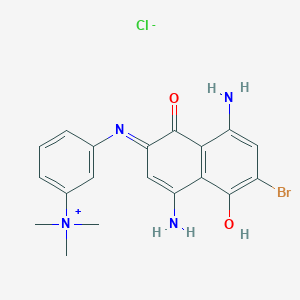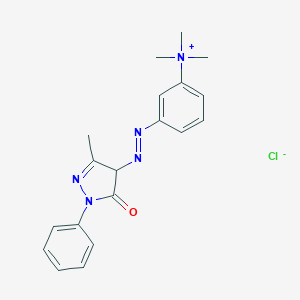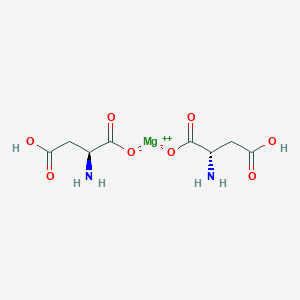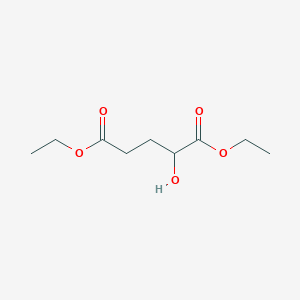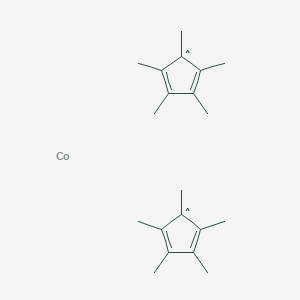![molecular formula C27H19ClF3N3O2 B008436 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 102192-66-5](/img/structure/B8436.png)
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as BHClTFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHClTFA belongs to the class of acridine derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and cyclin-dependent kinases, which are involved in DNA replication and cell division. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one also induces the production of reactive oxygen species, which can lead to oxidative stress and cell death.
生化学的および生理学的効果
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one also inhibits angiogenesis, which can help to prevent the growth and spread of tumors. In addition, the compound has been shown to inhibit the growth of various bacteria and viruses, making it a potential antimicrobial and antiviral agent.
実験室実験の利点と制限
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has a number of advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes.
However, there are also some limitations to using 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments. The compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have some toxicity in animal studies, which can limit its use in certain applications.
将来の方向性
There are a number of future directions for research on 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one. One area of interest is the development of new synthetic analogs of the compound that may have improved biological activities and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one, which may provide insights into new targets for cancer therapy. Finally, the potential use of 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one as an antimicrobial and antiviral agent warrants further investigation, particularly in light of the growing problem of antibiotic resistance.
合成法
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one can be synthesized using a multi-step process that involves the reaction of 7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one with benzaldehyde hydrazine. The resulting compound is then treated with hydrochloric acid to obtain 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anticancer activity. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
In addition to its anticancer activity, 1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one has also been studied for its antimicrobial and antiviral properties. The compound has been shown to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus, Escherichia coli, and HIV.
特性
CAS番号 |
102192-66-5 |
|---|---|
製品名 |
1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one |
分子式 |
C27H19ClF3N3O2 |
分子量 |
509.9 g/mol |
IUPAC名 |
1-(benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2 |
InChIキー |
PLUADBLQIDDLSZ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
正規SMILES |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
同義語 |
7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino )imino]-1,3,4,10-tetrahydro-9(2H)-acridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



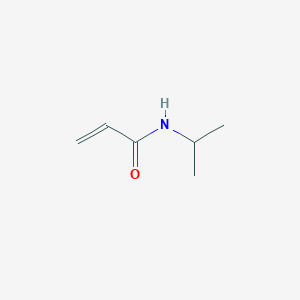
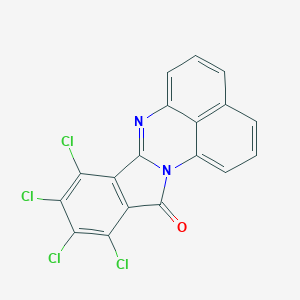
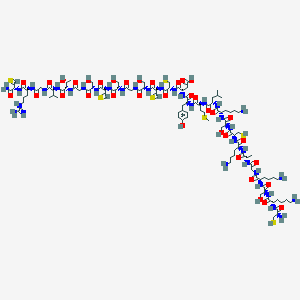

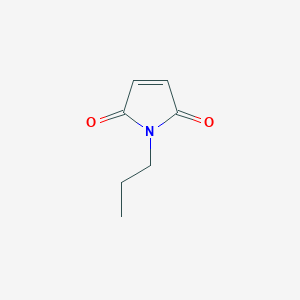
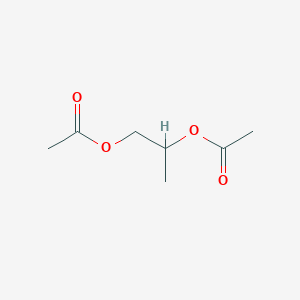
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
